

# An In-depth Technical Guide to 2-Fluoro-4-biphenylboronic Acid

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## Compound of Interest

Compound Name: 2-Fluoro-4-biphenylboronic acid

Cat. No.: B1305467

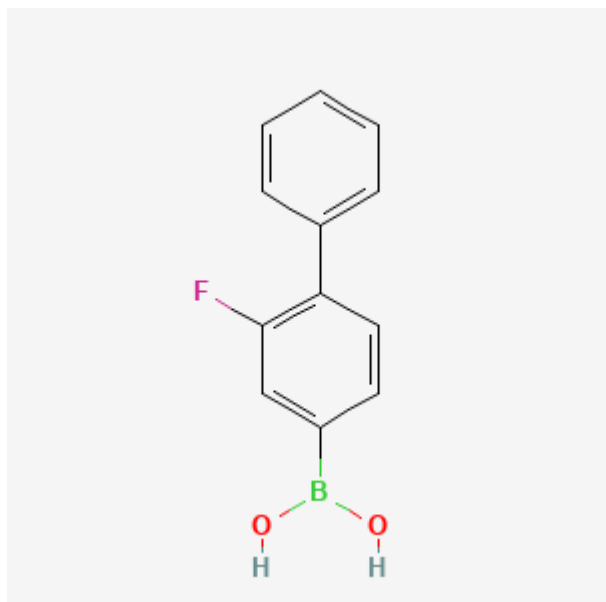
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This technical guide provides a comprehensive overview of **2-Fluoro-4-biphenylboronic acid**, a vital reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's structure, physicochemical properties, and its significant applications, particularly in carbon-carbon bond formation.

## Compound Structure and Properties

**2-Fluoro-4-biphenylboronic acid** is an organoboron compound featuring a biphenyl backbone with a fluorine atom and a boronic acid functional group. This unique substitution pattern imparts specific reactivity and properties that are highly valued in synthetic chemistry.

Chemical Structure:



**Figure 1.** Chemical structure of **2-Fluoro-4-biphenylboronic acid**.

The quantitative properties of **2-Fluoro-4-biphenylboronic acid** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>10</sub> BF <sub>2</sub> O <sub>2</sub> [1][2]
Molecular Weight	216.02 g/mol [1][2]
CAS Number	178305-99-2[1][2]
Appearance	White to off-white crystalline powder[2]
Melting Point	243-248 °C
SMILES	OB(O)c1ccc(c(F)c1)-c2ccccc2
InChI Key	BWYWXDFYJSIUBE-UHFFFAOYSA-N

## Applications in Organic Synthesis

**2-Fluoro-4-biphenylboronic acid** is a cornerstone reagent for the synthesis of complex organic molecules, finding extensive use in pharmaceutical development and materials science.[2] Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful

method for constructing biaryl linkages.[2] The presence of the fluorine atom can enhance the compound's reactivity and influence the electronic properties of the resulting products.[2]

Biaryl scaffolds are prevalent in many biologically active compounds, liquid crystals, and organic electronic materials.[3] The ability to efficiently synthesize these structures using reagents like **2-Fluoro-4-biphenylboronic acid** is therefore of paramount importance.

## Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing **2-Fluoro-4-biphenylboronic acid**. This protocol is a generalized procedure and may require optimization for specific substrates.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with **2-Fluoro-4-biphenylboronic acid**.

Materials:

- **2-Fluoro-4-biphenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PdCl<sub>2</sub>(dppf))
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>)
- Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware and Schlenk line equipment

Procedure:

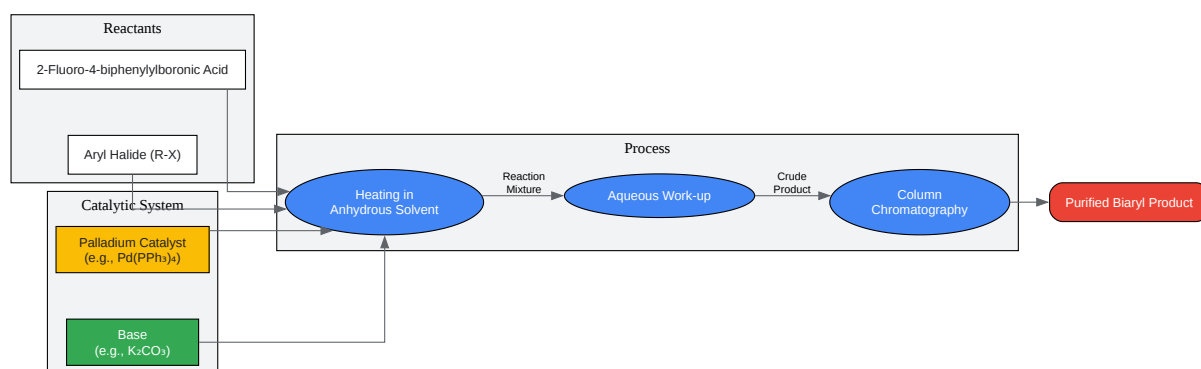
- **Reaction Setup:** To a Schlenk flask equipped with a magnetic stir bar, add **2-Fluoro-4-biphenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0

equivalents).

- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
- **Solvent and Catalyst Addition:** Under the inert atmosphere, add the anhydrous solvent, followed by the palladium catalyst (typically 1-5 mol%).
- **Reaction:** Heat the reaction mixture to the desired temperature (often between 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

## Visualization of the Suzuki-Miyaura Coupling Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of the Suzuki-Miyaura cross-coupling reaction described above.



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Caption: Workflow of a Suzuki-Miyaura cross-coupling reaction.

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## References

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